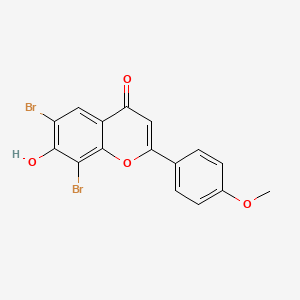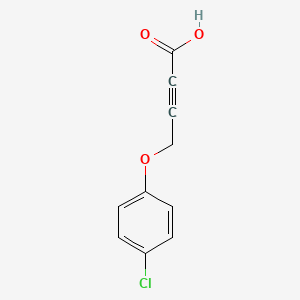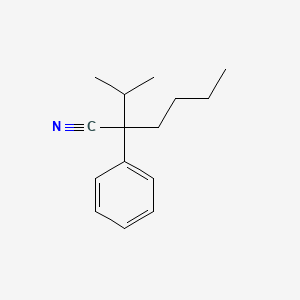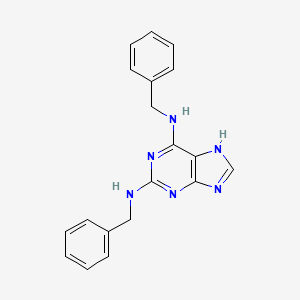
1,3-Dibromo-1-phenyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-1-phenyl-2-butanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-1-phenyl-2-butanone can be synthesized through the bromination of 1-phenyl-2-butanone. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under mild conditions, often at room temperature, to achieve high yields. The reaction mechanism involves the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the dibrominated product .
Industrial Production Methods:
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
1,3-Dibromo-1-phenyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl butanones.
Reduction: Formation of 1,3-dibromo-1-phenyl-2-butanol.
Oxidation: Formation of 1,3-dibromo-1-phenyl-2-butanoic acid.
科学研究应用
1,3-Dibromo-1-phenyl-2-butanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
作用机制
The mechanism of action of 1,3-dibromo-1-phenyl-2-butanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The carbonyl group can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the phenyl group, which stabilize the transition states during reactions .
相似化合物的比较
1,3-Dibromo-2-butanone: Similar structure but lacks the phenyl group.
1-Bromo-2-butanone: Contains only one bromine atom and lacks the phenyl group.
1,3-Dichloro-1-phenyl-2-butanone: Similar structure but with chlorine atoms instead of bromine.
Uniqueness:
1,3-Dibromo-1-phenyl-2-butanone is unique due to the presence of both bromine atoms and a phenyl group, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
CAS 编号 |
38651-07-9 |
|---|---|
分子式 |
C10H10Br2O |
分子量 |
305.99 g/mol |
IUPAC 名称 |
1,3-dibromo-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI 键 |
VDAIYBORWCEBKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C(C1=CC=CC=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
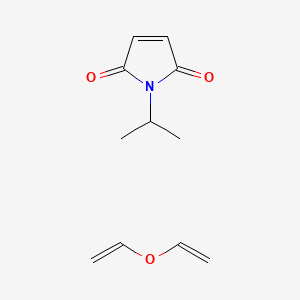
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
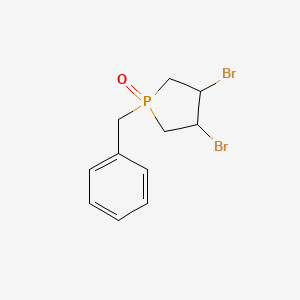
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
